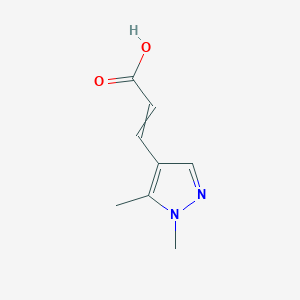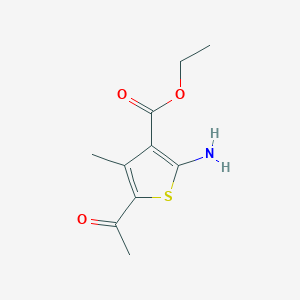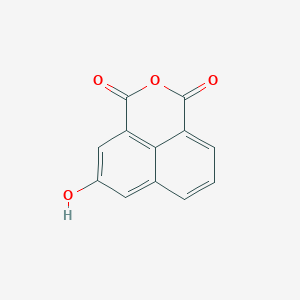
1-Benzyl-4-fluorobenzene
Descripción general
Descripción
1-Benzyl-4-fluorobenzene is a derivative of benzene. It is a colorless liquid and is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of 1-Benzyl-4-fluorobenzene involves several steps. One common method is the Grignard reaction, which involves the reaction of magnesium metal with an organic halide in diethyl ether . Another method involves the Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-fluorobenzene is C7H6BrF. The structure is characterized by a benzene ring with a fluorine atom and a bromine atom attached to it .Chemical Reactions Analysis
1-Benzyl-4-fluorobenzene undergoes various chemical reactions. For example, it can undergo metal-mediated coupling to yield eight-membered thorium (IV) tetraazamacrocycle . It can also undergo condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .Physical And Chemical Properties Analysis
1-Benzyl-4-fluorobenzene is a colorless liquid. It has a molecular weight of 189.03 g/mol . It has a boiling point of 85 °C/15 mmHg and a density of 1.517 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Friedel-Crafts Acylation of Benzene Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : The Friedel-Crafts acylation of benzene derivatives is a common reaction in organic synthesis to form C-C bonds . This process is crucial in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
- Methods of Application : The reaction involves various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . Unfortunately, the traditional Lewis acid-catalyzed Friedel–Crafts acylation has environmental drawbacks, including requiring more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes .
- Results or Outcomes : The ability to manipulate or modify substrates containing a variety of functional groups can simplify a synthetic sequence and improve overall product yields .
Synthesis of Quinoxalines
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .
- Methods of Application : Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
- Results or Outcomes : Quinoxalines have shown to be an essential moiety to treat infectious diseases .
Synthesis of Benzyl Halides
- Scientific Field : Organic Chemistry .
- Summary of the Application : Benzyl halides, such as 4-fluorobenzyl bromide, are important intermediates in organic synthesis . They are used in the preparation of other organic compounds .
- Methods of Application : The synthesis of benzyl halides typically involves the reaction of a benzyl alcohol with a halogen acid .
- Results or Outcomes : The resulting benzyl halides are versatile reagents that can be used in a variety of chemical reactions .
Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry .
- Summary of the Application : Electrophilic aromatic substitution is a common reaction in organic chemistry . This process is crucial in the synthesis of a wide range of aromatic compounds .
- Methods of Application : The reaction involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes : The electrophilic aromatic substitution reaction allows the synthesis of a wide range of aromatic compounds .
Synthesis of Benzyl Halides
- Scientific Field : Organic Chemistry .
- Summary of the Application : Benzyl halides, such as 4-fluorobenzyl bromide, are important intermediates in organic synthesis . They are used in the preparation of other organic compounds .
- Methods of Application : The synthesis of benzyl halides typically involves the reaction of a benzyl alcohol with a halogen acid .
- Results or Outcomes : The resulting benzyl halides are versatile reagents that can be used in a variety of chemical reactions .
Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry .
- Summary of the Application : Electrophilic aromatic substitution is a common reaction in organic chemistry . This process is crucial in the synthesis of a wide range of aromatic compounds .
- Methods of Application : The reaction involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes : The electrophilic aromatic substitution reaction allows the synthesis of a wide range of aromatic compounds .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCBAIUWZPOIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345405 | |
| Record name | 4-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-fluorobenzene | |
CAS RN |
587-79-1 | |
| Record name | 4-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 587-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)


